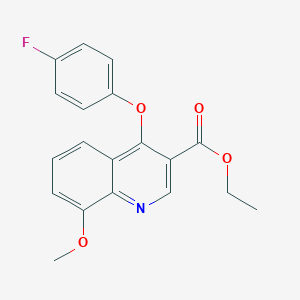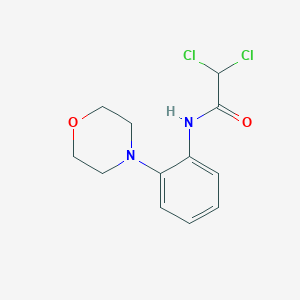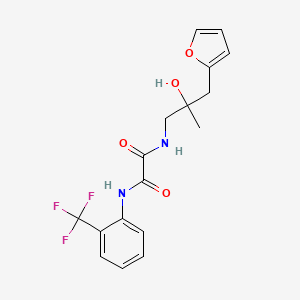![molecular formula C25H17ClFNO4 B2354820 6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 904433-03-0](/img/structure/B2354820.png)
6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C25H17ClFNO4 and its molecular weight is 449.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Pharmaceutical Applications
Quinoxaline derivatives like 6-(4-Chlorobenzyl)-8-(4-Fluorobenzoyl)-2,3-Dihydro[1,4]Dioxino[2,3-g]Quinolin-9(6H)-One exhibit significant potential in pharmaceutical applications. For instance, a study highlighted the synthesis and analysis of isoxazolequinoxaline derivative, exploring its potential as an anti-cancer drug. The compound was synthesized and characterized using various techniques including X-ray diffraction and DFT calculations. The molecular docking studies predicted anti-cancer activity against specific proteins (Abad et al., 2021).
GABAA/Benzodiazepine Receptor Interactions
Quinoxaline derivatives also demonstrate interactions with GABAA/benzodiazepine receptors. A study synthesized various imidazo[1,5-a]quinoxaline amides and carbamates, revealing their binding affinity to the GABAA/benzodiazepine receptor. These compounds exhibited a range of efficacies, which were measured using specific binding ratios (Tenbrink et al., 1994).
Development of Fluorophores
Quinoline derivatives, including quinoxaline derivatives, are recognized as efficient fluorophores used in biochemistry and medicine. They are particularly valuable in studying various biological systems, including DNA fluorophores based on fused aromatic systems. The search for new compounds with increased sensitivity and selectivity remains an important aspect of this research area (Aleksanyan & Hambardzumyan, 2013).
Anti-Inflammatory Activity
Quinoxaline derivatives with fluorine substitution have been studied for their anti-inflammatory activity. For example, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives showed potential inhibitory effects on LPS-induced NO secretion, outperforming the starting ketones used in their synthesis (Sun et al., 2019).
Antitumor Activity
A study on 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one synthesized a compound and evaluated its structure and antitumor activity. The compound demonstrated better antitumor activity than the reference compound in specific human cancer cells (Zhou et al., 2021).
AMPA Receptor Inhibition
6-Fluoro-3-(2-chlorophenyl)quinazolin-4-ones, which contain a fluorophenyl ring, have been investigated for their role in AMPA receptor inhibition. The study provided insights into the structure-activity relationship for AMPA receptor antagonists (Chenard et al., 2001).
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFNO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAZRGIBJPRPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)
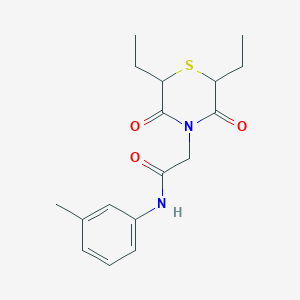
![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
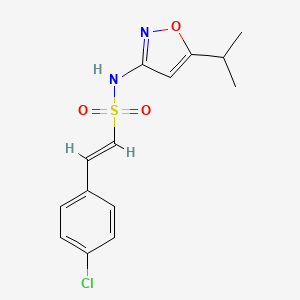
![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)
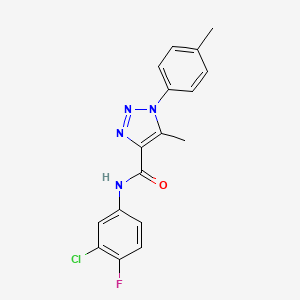
![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
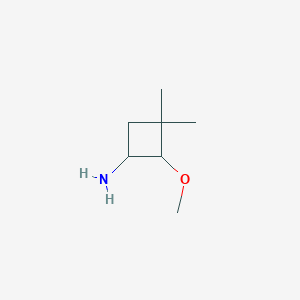
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)
